molecular formula C24H21Cl3N2O B4097264 N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride

N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride

Cat. No.: B4097264
M. Wt: 459.8 g/mol
InChI Key: LJCBYSGXASQUMN-UHFFFAOYSA-N
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Description

N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalene ring, a pyridine ring, and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dichlorophenylmethanol with naphthalen-1-ylmethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyridin-3-ylmethanamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing the production of by-products. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride include:

  • 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide
  • 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, including the naphthalene and pyridine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O.ClH/c25-20-9-7-19(23(26)12-20)16-29-24-10-8-18-5-1-2-6-21(18)22(24)15-28-14-17-4-3-11-27-13-17;/h1-13,28H,14-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCBYSGXASQUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCC3=CN=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Reactant of Route 3
N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Reactant of Route 4
N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Reactant of Route 5
N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Reactant of Route 6
N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride

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